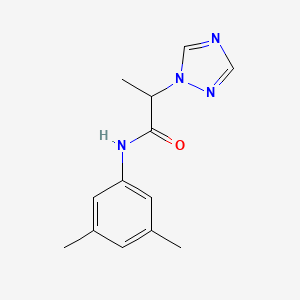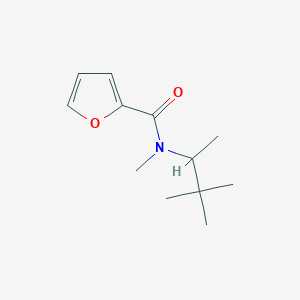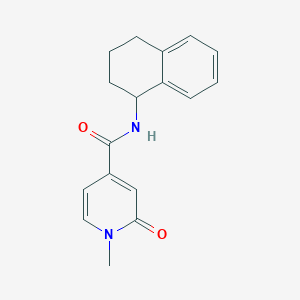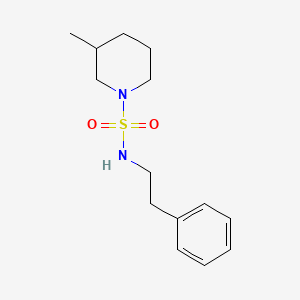
N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide, also known as DMMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMP is a pyrazine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation. Additionally, N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been shown to inhibit the activity of the phosphatidylinositol 3-kinase/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antioxidant activity. N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer cells, lung cancer cells, and colon cancer cells. N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide in lab experiments is its synthetic accessibility. N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide can be synthesized using various methods, and the resulting product is relatively pure and stable. Additionally, N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been extensively studied for its potential applications in various fields, making it a useful tool for researchers. However, one of the limitations of using N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide in lab experiments is its potential toxicity. N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been shown to exhibit cytotoxicity in various cell lines, and its toxicity profile in vivo is not fully understood.
Future Directions
There are several future directions for research on N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide, including the investigation of its potential applications in drug delivery, the development of more efficient synthesis methods, and the elucidation of its mechanism of action. N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has shown promise as a drug delivery system due to its ability to form complexes with various drugs, and further research is needed to optimize its use in this field. Additionally, the development of more efficient synthesis methods for N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide could lead to increased accessibility and lower costs. Finally, the elucidation of the mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide could lead to the development of more effective therapies for various diseases.
Synthesis Methods
N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide can be synthesized using various methods, including the reaction of 2-bromo-N-methylpyrazinecarboxamide with 3,3-dimethyl-1-butanol in the presence of a base, such as potassium carbonate. The reaction mixture is then heated under reflux conditions for several hours, and the resulting product is purified using column chromatography. Other methods of synthesis include the reaction of 2-chloro-N-methylpyrazinecarboxamide with 3,3-dimethyl-1-butanol in the presence of a base or the reaction of 2-iodo-N-methylpyrazinecarboxamide with 3,3-dimethyl-1-butanol in the presence of a palladium catalyst.
Scientific Research Applications
N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has also been investigated for its potential use as a drug delivery system due to its ability to form complexes with various drugs. In material science, N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been used as a building block for the synthesis of various metal-organic frameworks, which have potential applications in gas storage and separation. In analytical chemistry, N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been used as a standard for the calibration of gas chromatography-mass spectrometry instruments.
properties
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(12(2,3)4)15(5)11(16)10-8-13-6-7-14-10/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCPXIDQUSBSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)

![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)

![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)

![1-[1-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7494760.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)